molecular formula C13H17N3O4 B2966010 1-(4-(3-甲氧基-4-硝基苯基)哌嗪-1-基)乙酮 CAS No. 1116229-11-8

1-(4-(3-甲氧基-4-硝基苯基)哌嗪-1-基)乙酮

货号: B2966010
CAS 编号: 1116229-11-8
分子量: 279.296
InChI 键: GUTDYFMBYFDQBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone” is a chemical compound with the molecular formula C13H17N3O4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone” can be represented by the InChI code: 1S/C13H17N3O4/c1-10(17)14-5-7-15(8-6-14)11-3-4-12(16(18)19)13(9-11)20-2/h3-4,9H,5-8H2,1-2H3 . This indicates that the compound contains a piperazine ring attached to a methoxy-nitrophenyl group and an ethanone group .


Physical and Chemical Properties Analysis

“1-(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)ethanone” is a solid substance at room temperature . It has a molecular weight of 279.3 .

科学研究应用

1. 生化特性和振动分析

Onawole 等人 (2017) 的一项研究报告了对 1-(4-(3-甲氧基-4-硝基苯基)哌嗪-1-基)乙酮 (MNPE) 的生化特性和振动分配的计算评估。MNPE 与基于芳基哌嗪的药物相关,其根据振动光谱进行表征,表明其作为人 GABA A 受体激动剂的潜在分子对接机制。该研究还评估了其反应性,并预测了其在水溶液中的生物降解性。

2. 药理学评估和计算研究

Bhosale 等人 (2014) 进行的另一项研究讨论了 1-(4-(3-甲氧基-4-硝基苯基)哌嗪-1-基)乙酮衍生物的抗精神病活性的设计、合成和药理学评估。该研究包括 QSAR 和基于描述符的相似性研究等计算研究,表明该化合物在抗精神病药物的开发中具有重要意义。

3. 金属配合物的抗真菌活性

Raj 和 Patel (2015) 在发表在《应用科学研究进展》中的研究中合成了与 1-(4-(3-甲氧基-4-硝基苯基)哌嗪-1-基)乙酮相关的配体的金属配合物。这些配合物对多种真菌表现出显着的抗真菌活性,突出了该化合物在新型抗真菌剂开发中的潜力。

4. 电化学合成和应用

在 Nematollahi 和 Amani (2011) 的一项研究中,探索了新型取代苯基哌嗪的电化学合成,其中包括与 1-(4-(3-甲氧基-4-硝基苯基)哌嗪-1-基)乙酮类似的化合物。这项研究强调了电化学方法在合成该化合物的衍生物中的重要性,这些衍生物可能在各种化学应用中很有用。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include recommendations for handling and disposal, as well as actions to take in case of exposure .

属性

IUPAC Name

1-[4-(3-methoxy-4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-10(17)14-5-7-15(8-6-14)11-3-4-12(16(18)19)13(9-11)20-2/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTDYFMBYFDQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116229-11-8
Record name 1-(4-(3-METHOXY-4-NITROPHENYL)PIPERAZIN-1-YL) ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-[3-(methyloxy)-4-nitrophenyl]piperazine (0.5 g, 2.11 mmol) and triethylamine (1.27 g, 12.63 mmol, Aldrich) in dichloromethane (25 mL) was added acetic anhydride (0.64 g, 6.35 mmol, Aldrich). After stirring 3 hrs at rt, the reaction was washed with water (25 mL), organic layer adsorbed to silica gel and purified by column chromatography (dichloromethane to 10% methanol/dichloromethane) to give 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine (0.4 g, 68%). ESIMS (M+H)+=280.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The compound obtained in Step 1 above (300 mg), N-acetylpiperazine (300 mg), and potassium carbonate (500 mg) were dissolved in dimethylformamide (3 mL) and reacted at 80° C. overnight. The dimethylformamide of the reaction mixture was removed under reduced pressure, and added with water to form a solid. The solid was filtered to obtain a target compound as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。